molecular formula C16H11NO5S B2375380 methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate CAS No. 888412-74-6

methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate

Cat. No.: B2375380
CAS No.: 888412-74-6
M. Wt: 329.33
InChI Key: JUJUSPDSYWUPDJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate is a hybrid heterocyclic compound featuring a thiophene core substituted at position 3 with a methyl carboxylate group and at position 2 with an amide-linked 4-oxo-4H-chromene moiety. The thiophene-carboxylate scaffold is widely utilized in medicinal chemistry due to its metabolic stability and synthetic versatility .

Properties

IUPAC Name

methyl 2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5S/c1-21-16(20)10-6-7-23-15(10)17-14(19)13-8-11(18)9-4-2-3-5-12(9)22-13/h2-8H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJUSPDSYWUPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of methyl 2-aminothiophene-3-carboxylate with 4-oxochromene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The chromene and thiophene moieties may play a role in its biological activity by facilitating these interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

Thiophene Derivatives with Amino vs. Amide Substituents
  • Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (Mol. Wt. 338.82, 95% purity): This compound replaces the chromene-linked amide with a simple amino group and a 4-chlorophenyl substituent. Such amino-thiophenes are often intermediates for further functionalization .
  • Methyl 2-((4-methylphenyl)sulfonamido)thiophene-3-carboxylate :
    Features a sulfonamido group instead of an amide, enhancing electronegativity and hydrogen-bonding capacity. Sulfonamides are prevalent in drug design for their enzyme inhibitory effects .
Chromene-Modified Analogs
  • Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate (Mol. Wt. 482.25): Substitutes the 4-oxo group with a 4-bromophenyl and 6-methoxy group. The bromine enhances lipophilicity, while the methoxy group may improve metabolic stability. Such modifications are linked to enhanced antimicrobial activity in chromene derivatives .

Spectral and Physicochemical Properties

NMR and HRMS Data
  • Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-chromene-3-carboxylate: $ ^1H $ NMR shows aromatic protons at δ 6.8–7.5 ppm and a methoxy singlet at δ 3.8 ppm. HRMS confirms [M+H]$^+$ at 482.25 .
  • Methyl 2-((N-(3-bromopropyl)-4-methylphenyl)sulfonamido)thiophene-3-carboxylate (7a) :
    $ ^13C $ NMR signals at δ 165.2 (C=O) and 143.1 (sulfonamide S–N). HRMS matches calculated m/z 458.02 .

The target compound’s 4-oxo chromene would likely show a carbonyl peak near δ 170 ppm in $ ^13C $ NMR, while the thiophene protons would resonate between δ 6.5–7.5 ppm.

Biological Activity

Methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a chromene moiety linked to a thiophene structure, which may contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the reaction of methyl 2-aminothiophene-3-carboxylate with 4-oxochromene-2-carbonyl chloride under basic conditions, often using solvents like dichloromethane or toluene.

Anticancer Properties

Research indicates that compounds with chromene and thiophene structures exhibit significant anticancer activity. For instance, derivatives of chromene have been linked to inhibition of cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may interact with key enzymes and receptors, disrupting cellular pathways essential for tumor growth. Studies suggest that these interactions are facilitated by hydrogen bonding and hydrophobic interactions due to the structural features of the compound .
  • Case Studies : A study evaluating similar compounds demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values below 10 μM .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Chromenes are known for their ability to modulate inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory diseases.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the interactions with molecular targets may involve:

  • Enzyme Inhibition : The compound may act as an allosteric modulator by binding to specific sites on enzymes involved in metabolic pathways relevant to diseases like cancer and inflammation .
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to influence ROS levels, which play a critical role in cellular signaling and disease progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 2-aminothiophene-3-carboxylateThiophene moietyPrecursor; less potent
4-Oxochromene-2-carbonyl chlorideChromene moietyIntermediate; reactive
Other Thiophene DerivativesVariesVariable; some show anticancer properties

This table illustrates how the combination of both chromene and thiophene moieties in this compound may confer unique biological properties not present in its precursors.

Research Findings and Future Directions

Recent studies have highlighted the potential of chromene derivatives in drug discovery. Continued research into this compound could lead to:

  • Development of Novel Anticancer Agents : Given its promising activity against cancer cell lines.
  • Exploration of Anti-inflammatory Mechanisms : Investigating its effects on inflammatory pathways could yield new therapeutic options.
  • Optimization for Industrial Applications : Potential use in developing new materials or therapeutic agents based on its unique structure.

Q & A

Q. Critical Parameters :

  • Temperature control (0–5°C for coupling, 60–80°C for cyclization).
  • Solvent choice (DCM for coupling, ethanol for cyclization).
  • Catalyst optimization (e.g., HOBt vs. DMAP for amide bond formation) .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amide CouplingEDC/HOBt, DCM, 0°C67–72>95%
CyclizationH2SO4, EtOH, 70°C58–65>90%

How can reaction conditions be systematically optimized to improve yield and purity?

Advanced Experimental Design
Optimization strategies include:

  • Design of Experiments (DoE) : Varying temperature, solvent polarity, and catalyst loading to identify interactions affecting yield .
  • In-line Monitoring : Using FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Purification : Gradient reverse-phase HPLC (e.g., 30% → 100% methanol/water) to resolve byproducts .

Case Study : Increasing coupling reaction yield from 67% to 78% by replacing DCM with THF, enhancing reagent solubility .

What spectroscopic and chromatographic techniques are essential for structural characterization?

Q. Basic Characterization

  • NMR : 1H/13C NMR for confirming thiophene, chromenone, and ester moieties (e.g., δ 7.8–8.2 ppm for chromenone protons) .
  • IR : Peaks at 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]+ m/z 399.4) .

Q. Table 2: Representative Spectral Data

TechniqueKey PeaksFunctional GroupReference
1H NMRδ 2.5 (s, 3H, CH3)Methyl ester
IR1650 cm⁻¹Amide I band

How can contradictions in spectral data interpretation across studies be resolved?

Q. Advanced Data Analysis

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and validate experimental data .
  • Cross-Study Comparison : Align solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts .

Example : Discrepancies in amide proton shifts (δ 10.1 vs. δ 9.8) attributed to hydrogen bonding in polar solvents .

What biological activities have been reported for structurally analogous compounds?

Q. Basic Bioactivity Profile

  • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus for chromenone-thiophene hybrids .
  • Anticancer : IC50 of 12 µM against MCF-7 cells via topoisomerase II inhibition .
  • Anti-inflammatory : COX-2 inhibition (Ki = 0.8 µM) in thiophene-chromenone derivatives .

Q. Table 3: Activity Comparison of Analogues

CompoundActivity (IC50/MIC)TargetReference
Ethyl 5-acetyl-4-methyl analogue12 µM (MCF-7)Topo II
4-Chlorophenyl derivative8 µg/mL (S. aureus)Cell wall synthesis

What molecular mechanisms underpin the biological activity of this compound?

Q. Advanced Mechanistic Insights

  • Enzyme Inhibition : Chromenone moiety competitively binds ATP pockets in kinases (e.g., EGFR, IC50 = 1.2 µM) .
  • DNA Intercalation : Thiophene’s planar structure facilitates π-stacking with DNA base pairs, disrupting replication .
  • Receptor Modulation : Amide linkage enables hydrogen bonding with active-site residues (e.g., COX-2 Glu524) .

Q. Methodological Validation :

  • Surface plasmon resonance (SPR) for binding affinity (KD = 120 nM) .
  • Molecular docking (AutoDock Vina) to predict binding poses .

How do substituent variations impact chemical reactivity and bioactivity?

Q. Basic Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilicity, improving kinase inhibition .
  • Lipophilic Substituents (e.g., -CH3) : Increase membrane permeability but reduce solubility .

Q. Advanced SAR Strategies :

  • QSAR Modeling : Hammett constants (σ) correlate with antibacterial potency (R² = 0.89) .
  • Metabolic Stability : Introducing -CF3 at the 4-position reduces CYP3A4-mediated degradation .

What strategies are effective for designing derivatives with improved pharmacokinetic properties?

Q. Advanced Drug Design

Prodrug Approaches : Ester-to-acid conversion for enhanced solubility (e.g., methyl → carboxylic acid) .

PEGylation : Attaching polyethylene glycol (PEG) chains to reduce plasma protein binding .

Salt Formation : Hydrochloride salts to improve oral bioavailability (e.g., 80% F vs. 45% for free base) .

Case Study : Replacing methyl ester with a morpholinoethyl group increased solubility by 5-fold without compromising activity .

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